Home > Products > Screening Compounds P6960 > 3-AMINO-N~2~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-4-METHYL-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
3-AMINO-N~2~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-4-METHYL-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE -

3-AMINO-N~2~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-4-METHYL-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE

Catalog Number: EVT-4739326
CAS Number:
Molecular Formula: C20H15ClF3N5OS
Molecular Weight: 465.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-amino-N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a small molecule that belongs to the class of thieno[2,3-b]pyridine derivatives. [] This compound has been identified as a potent and selective inhibitor of dimethylarginine dimethylaminohydrolase 1 (DDAH1). [] DDAH1 is an enzyme that plays a crucial role in regulating nitric oxide (NO) production by hydrolyzing asymmetric dimethylarginine (ADMA), an endogenous inhibitor of NO synthase (NOS). [] By inhibiting DDAH1, this compound increases intracellular ADMA levels, thereby reducing NO production. [] This mechanism of action has led to its investigation as a potential therapeutic agent for conditions associated with elevated NO production, such as cancer. []

Synthesis Analysis

The synthesis of 3-amino-N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has been described in a patent application, which discloses a multi-step process involving several chemical transformations. [] While specific details of the synthesis are proprietary, the patent application outlines a general approach that involves building the thieno[2,3-b]pyridine core and then introducing the desired substituents. []

Molecular Structure Analysis

The molecular structure of 3-amino-N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide can be visualized using computational chemistry software. It consists of a thieno[2,3-b]pyridine core with three substituents: an amino group at position 3, a carboxamide group at position 2, and a trifluoromethyl group at position 6. [] The carboxamide group is further substituted with a 1-benzyl-4-chloro-1H-pyrazol-3-yl moiety. [] The precise spatial arrangement of these substituents and their influence on the molecule's interactions with DDAH1 can be further explored using molecular modeling studies.

Mechanism of Action

3-amino-N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide acts as a competitive inhibitor of DDAH1. [] In competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding and undergoing catalysis. [] Kinetic studies have demonstrated that this compound exhibits time- and concentration-dependent inhibition of DDAH1, indicating a tight binding interaction. [] The inhibition of DDAH1 by this compound leads to an accumulation of ADMA, which in turn inhibits NOS and reduces NO production. []

Applications

3-amino-N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has shown promising results in preclinical studies as a potential therapeutic agent for prostate cancer. [] Specifically, it has demonstrated the ability to inhibit the proliferation of prostate cancer cells in vitro and to regress tumor growth in vivo by restraining tumor angiogenesis through targeting the DDAH1/ADMA/NOS pathway. []

Specific Uses:

  • Inhibition of Prostate Cancer Cell Proliferation: This compound has been shown to effectively inhibit the proliferation of prostate cancer cells in vitro, suggesting its potential as an anti-proliferative agent. []
  • Regression of Tumor Growth: In vivo studies have demonstrated that this compound can regress the growth of xenograft tumors derived from prostate cancer cells with DDAH1 overexpression. []
  • Inhibition of Tumor Angiogenesis: The compound exerts its anti-tumor effects by reducing tumor endothelial content, represented by low CD31 expression, indicating its ability to inhibit angiogenesis, a crucial process for tumor growth and metastasis. []

Benefits:

  • Potent and Selective DDAH1 Inhibition: Its high potency and selectivity for DDAH1 make it a promising tool for studying methylarginine-mediated NO control and a potential therapeutic lead compound. []
  • Reversal of DDAH1-Induced Effects: It can effectively reverse the elevated levels of various factors associated with cancer progression, such as VEGF, c-Myc, HIF-1α, and iNOS, induced by DDAH1 overexpression. []
  • Anti-Angiogenic Potential: Its ability to abrogate the secretion of angiogenic factors (bFGF and IL-8) indicates its potential as an anti-angiogenic agent, further supporting its therapeutic potential for cancers. []

Properties

Product Name

3-AMINO-N~2~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-4-METHYL-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE

IUPAC Name

3-amino-N-(1-benzyl-4-chloropyrazol-3-yl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Molecular Formula

C20H15ClF3N5OS

Molecular Weight

465.9 g/mol

InChI

InChI=1S/C20H15ClF3N5OS/c1-10-7-13(20(22,23)24)26-19-14(10)15(25)16(31-19)18(30)27-17-12(21)9-29(28-17)8-11-5-3-2-4-6-11/h2-7,9H,8,25H2,1H3,(H,27,28,30)

InChI Key

XFHDXRQFWMNDPL-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=NN(C=C3Cl)CC4=CC=CC=C4)N)C(F)(F)F

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=NN(C=C3Cl)CC4=CC=CC=C4)N)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.